molecular formula C11H20Cl2N6O4 B13940286 Urea, 1,1'-pentamethylenebis(3-(2-chloroethyl)-3-nitroso- CAS No. 60784-44-3

Urea, 1,1'-pentamethylenebis(3-(2-chloroethyl)-3-nitroso-

Cat. No.: B13940286
CAS No.: 60784-44-3
M. Wt: 371.22 g/mol
InChI Key: IUOREBDXBDTVOS-UHFFFAOYSA-N
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Description

Urea, 1,1’-pentamethylenebis(3-(2-chloroethyl)-3-nitroso-) is a chemical compound known for its unique structure and properties It is a derivative of urea, featuring two nitrosourea groups attached to a pentamethylene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 1,1’-pentamethylenebis(3-(2-chloroethyl)-3-nitroso-) typically involves the reaction of 1,5-diaminopentane with 2-chloroethyl isocyanate, followed by nitrosation. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for efficiency and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Urea, 1,1’-pentamethylenebis(3-(2-chloroethyl)-3-nitroso-) undergoes various chemical reactions, including:

    Oxidation: The nitroso groups can be oxidized to form nitro groups.

    Reduction: The compound can be reduced to form amines.

    Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Urea, 1,1’-pentamethylenebis(3-(2-chloroethyl)-3-nitroso-) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Investigated for its potential use in cancer therapy due to its ability to form DNA cross-links, which can inhibit cancer cell growth.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Urea, 1,1’-pentamethylenebis(3-(2-chloroethyl)-3-nitroso-) involves the formation of DNA cross-links. The chloroethyl groups react with DNA, leading to the formation of covalent bonds between DNA strands. This cross-linking can disrupt DNA replication and transcription, ultimately inhibiting cell growth and proliferation. The nitroso groups may also contribute to the compound’s biological activity by generating reactive nitrogen species.

Comparison with Similar Compounds

Similar Compounds

    Carmustine (BCNU): Another nitrosourea compound used in cancer therapy.

    Lomustine (CCNU): Similar to carmustine, used for its antineoplastic properties.

    Semustine (MeCCNU): Another nitrosourea derivative with similar applications.

Uniqueness

Urea, 1,1’-pentamethylenebis(3-(2-chloroethyl)-3-nitroso-) is unique due to its specific structure, which provides distinct reactivity and biological activity compared to other nitrosourea compounds. Its pentamethylene chain offers different spatial configuration and interaction with biological targets, potentially leading to unique therapeutic effects.

Properties

CAS No.

60784-44-3

Molecular Formula

C11H20Cl2N6O4

Molecular Weight

371.22 g/mol

IUPAC Name

1-(2-chloroethyl)-3-[5-[[2-chloroethyl(nitroso)carbamoyl]amino]pentyl]-1-nitrosourea

InChI

InChI=1S/C11H20Cl2N6O4/c12-4-8-18(16-22)10(20)14-6-2-1-3-7-15-11(21)19(17-23)9-5-13/h1-9H2,(H,14,20)(H,15,21)

InChI Key

IUOREBDXBDTVOS-UHFFFAOYSA-N

Canonical SMILES

C(CCNC(=O)N(CCCl)N=O)CCNC(=O)N(CCCl)N=O

Origin of Product

United States

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